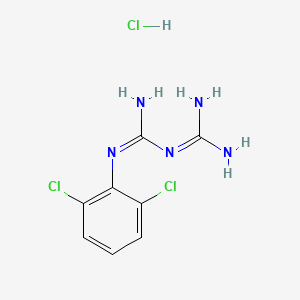

1-(2,6-Dichlorophenyl)biguanide hydrochloride

Beschreibung

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 1-(2,6-Dichlorophenyl)biguanide hydrochloride follows International Union of Pure and Applied Chemistry guidelines, with the official name being 1-(diaminomethylidene)-2-(2,6-dichlorophenyl)guanidine hydrochloride. This nomenclature precisely describes the structural arrangement where the biguanide moiety is connected to a phenyl ring bearing chlorine substituents at the 2 and 6 positions, forming a symmetrical dichlorophenyl substitution pattern. The compound is registered under Chemical Abstracts Service number 42823-15-4, providing a unique identifier for database searches and regulatory documentation.

The molecular formula presents an interesting case of representation depending on whether the hydrochloride salt is considered as an integral part of the structure or as a separate component. The base compound exhibits the molecular formula C8H9Cl2N5, representing the organic cation without the chloride counterion. When the hydrochloride salt formation is incorporated into the molecular count, the complete formula becomes C8H10Cl3N5, with a molecular weight of 282.56 grams per mole. This dual representation reflects the ionic nature of the compound and the conventional approaches used in chemical databases for salt documentation.

The structural formula reveals the presence of five nitrogen atoms arranged in the characteristic biguanide framework, with two chlorine atoms positioned symmetrically on the aromatic ring and an additional chloride ion from the hydrochloride salt formation. The biguanide backbone consists of two guanidine units connected through a central nitrogen bridge, creating a linear arrangement of alternating carbon and nitrogen atoms with extensive conjugation possibilities. This molecular architecture contributes to the compound's stability and its ability to participate in hydrogen bonding networks, both intramolecularly and with surrounding solvent or crystal lattice components.

Crystallographic Structure Determination

While comprehensive crystallographic data from X-ray diffraction studies are not extensively detailed in the available literature, the compound demonstrates well-defined crystalline properties as evidenced by its sharp melting point range of 228-231°C. The crystalline nature of 1-(2,6-Dichlorophenyl)biguanide hydrochloride suggests an ordered three-dimensional arrangement of molecules in the solid state, facilitated by the multiple hydrogen bonding sites available through the biguanide nitrogen atoms and the chloride counterion. The symmetrical positioning of chlorine atoms at the 2 and 6 positions of the phenyl ring likely influences the crystal packing through halogen bonding interactions and steric considerations.

The formation of the hydrochloride salt significantly impacts the crystallographic structure by introducing ionic interactions between the protonated biguanide cation and the chloride anion. These ionic interactions complement the existing hydrogen bonding network, contributing to the overall stability of the crystal lattice and influencing the compound's physical properties such as solubility and thermal behavior. The planar nature of the aromatic ring combined with the extended conjugation system of the biguanide moiety may promote π-π stacking interactions between adjacent molecules in the crystal structure.

The compound's ability to form stable crystals under standard conditions, as evidenced by its room temperature storage stability, indicates a robust crystal lattice that resists moisture absorption and thermal decomposition at ambient temperatures. The crystallographic arrangement likely accommodates the bulky dichlorophenyl substituent through favorable intermolecular interactions while maintaining the integrity of the biguanide hydrogen bonding network that is characteristic of this class of compounds.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic identification of 1-(2,6-Dichlorophenyl)biguanide hydrochloride relies on several complementary analytical techniques that provide structural confirmation and purity assessment. The compound's simplified molecular input line entry system notation is recorded as C1=CC(=C(C(=C1)Cl)N=C(N)N=C(N)N)Cl, which provides a systematic representation of the molecular connectivity and serves as a foundation for computational spectroscopic predictions. The International Chemical Identifier string InChI=1S/C8H9Cl2N5/c9-4-2-1-3-5(10)6(4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) encodes the complete structural information including stereochemistry and tautomeric considerations.

Nuclear magnetic resonance spectroscopy would be expected to reveal characteristic patterns consistent with the aromatic proton environment of the dichlorophenyl ring, typically appearing in the 7-8 parts per million range for hydrogen atoms on the benzene ring. The symmetrical nature of the 2,6-dichlorophenyl substitution pattern should result in simplified aromatic splitting patterns compared to asymmetrically substituted analogs. The biguanide nitrogen atoms would contribute to complex exchange patterns in both proton and nitrogen-15 nuclear magnetic resonance spectra, with chemical shifts influenced by the extent of protonation and hydrogen bonding in solution.

Infrared spectroscopy analysis would typically reveal characteristic stretching frequencies for the various functional groups present in the molecule. The biguanide moiety would exhibit strong absorption bands in the 1600-1700 cm⁻¹ region corresponding to carbon-nitrogen double bond stretches, while nitrogen-hydrogen stretching vibrations would appear in the 3100-3500 cm⁻¹ range. The presence of the dichlorophenyl group would contribute characteristic aromatic carbon-carbon stretching frequencies around 1500-1600 cm⁻¹, and the carbon-chlorine bonds would produce distinctive fingerprint region absorptions. Mass spectrometry analysis would provide molecular ion confirmation at mass-to-charge ratio values corresponding to the various ionic forms of the compound, with the base peak likely corresponding to the protonated molecular ion of the organic cation.

Thermochemical Properties (Melting Point, Solubility, Stability)

The thermochemical characterization of 1-(2,6-Dichlorophenyl)biguanide hydrochloride reveals several important physical properties that define its behavior under various environmental conditions. The compound exhibits a well-defined melting point range of 228-231°C, indicating good crystalline purity and thermal stability up to this temperature range. This relatively high melting point reflects the strong intermolecular interactions present in the crystal lattice, including ionic bonding between the biguanide cation and chloride anion, hydrogen bonding networks, and potential halogen bonding interactions involving the dichlorophenyl chlorine atoms.

The predicted boiling point of 489.3°C at 760 millimeters of mercury suggests that the compound would undergo thermal decomposition before reaching its theoretical boiling point under normal atmospheric conditions. This high boiling point prediction indicates strong intermolecular forces and suggests that the compound would be thermally stable for most practical applications involving moderate heating. The substantial difference between the melting point and predicted boiling point provides a wide operational temperature range for applications requiring thermal processing or elevated temperature reactions.

| Property | Value | Temperature/Pressure Conditions |

|---|---|---|

| Melting Point | 228-231°C | Atmospheric pressure |

| Predicted Boiling Point | 489.3°C | 760 mmHg |

| Storage Temperature | Room temperature | Standard atmospheric conditions |

| Molecular Weight | 282.56 g/mol | Standard conditions |

Stability assessments indicate that 1-(2,6-Dichlorophenyl)biguanide hydrochloride can be stored safely at room temperature without special atmospheric control or refrigeration requirements. This stability profile suggests resistance to hydrolysis, oxidation, and other common degradation pathways that might affect similar organic compounds. The hydrochloride salt formation likely contributes to this stability by providing ionic stabilization and reducing the compound's sensitivity to moisture and air exposure compared to the free base form.

Solubility characteristics, while not extensively quantified in the available literature, would be expected to follow patterns typical of hydrochloride salts of organic bases, showing enhanced water solubility compared to the corresponding free base due to the ionic nature of the salt formation. The presence of multiple nitrogen atoms capable of protonation would suggest pH-dependent solubility behavior, with higher solubility expected under acidic conditions where additional protonation sites become available. The dichlorophenyl substituent would contribute hydrophobic character that might limit overall aqueous solubility while potentially enhancing solubility in organic solvents of moderate polarity.

Eigenschaften

IUPAC Name |

1-(diaminomethylidene)-2-(2,6-dichlorophenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N5/c9-4-2-1-3-5(10)6(4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXIBLJRRIQYKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N=C(N)N=C(N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Overview

The synthesis of 1-(2,6-Dichlorophenyl)biguanide hydrochloride is achieved through the following reaction:

- Reactants :

- 2,6-dichloroaniline (C6H4Cl2NH2)

- Cyanoguanidine (NH=C(NH2)NH-CN)

Catalyst/Medium : Hydrochloric acid (HCl)

-

- Temperature: Elevated temperatures, typically 80–100 °C

- Duration: Several hours to ensure complete conversion

- Solvent: Commonly water or acetonitrile (CH3CN)

The hydrochloric acid facilitates the formation of the hydrochloride salt and enhances the reactivity of cyanoguanidine.

Detailed Reaction Mechanism

The mechanism involves several key steps:

- Activation of Cyanoguanidine : Under acidic conditions, cyanoguanidine reacts with HCl to form an intermediate that is more reactive toward nucleophilic attack.

- Nucleophilic Substitution : The amine group in 2,6-dichloroaniline attacks the activated cyanoguanidine intermediate, forming a guanidine derivative.

- Salt Formation : The final step involves protonation by HCl to yield the hydrochloride salt of 1-(2,6-Dichlorophenyl)biguanide.

Experimental Procedure

A typical protocol for synthesizing 1-(2,6-Dichlorophenyl)biguanide hydrochloride includes:

- Dissolving cyanoguanidine in water or acetonitrile.

- Adding 2,6-dichloroaniline slowly while maintaining stirring.

- Introducing concentrated HCl dropwise to adjust pH and facilitate salt formation.

- Heating the mixture at approximately 90 °C for 4–6 hours.

- Cooling the reaction mixture and filtering the precipitate.

- Washing the product with acetone or cold acetonitrile to remove impurities.

Yield and Purity

Yield and purity are influenced by:

- Reaction temperature and time

- Quality of reactants

- Post-reaction purification steps such as washing with organic solvents.

Data Table: Reaction Conditions and Properties

| Parameter | Value/Condition | Notes |

|---|---|---|

| Reactants | 2,6-dichloroaniline, cyanoguanidine | High-purity grade recommended |

| Catalyst | Hydrochloric acid | Facilitates salt formation |

| Temperature | 80–100 °C | Elevated for efficient conversion |

| Reaction Time | ~4–6 hours | Longer times improve yields |

| Solvent | Water or acetonitrile | Solvent choice impacts solubility |

| Purification | Acetone or cold CH3CN | Removes residual impurities |

| Yield | ~70–85% | Dependent on optimization parameters |

| Melting Point | 228–231 °C | Indicates product purity |

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atoms at the 2 and 6 positions on the phenyl ring undergo nucleophilic aromatic substitution (NAS) with amines, thiols, or alkoxides. For example:

-

Amination : Reacting with ammonia or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) yields substituted phenylbiguanides .

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Amination | DMF, 100°C, 6 hours | Ethylamine | 1-(2,6-Diethylaminophenyl)biguanide |

| Alkoxylation | Ethanol, reflux, 8 hours | Sodium ethoxide | 1-(2,6-Diethoxyphenyl)biguanide |

Oxidation and Reduction

-

Oxidation : The biguanide group is oxidized by strong agents like KMnO₄ or H₂O₂ in acidic media, yielding urea derivatives or cyanoguanidines. For example, oxidation with KMnO₄ produces 2,6-dichlorophenylurea and NH₃ .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the biguanide to a guanidine structure, while NaBH₄ selectively reduces imine bonds .

| Process | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 60°C, 2 hours | 2,6-Dichlorophenylurea + NH₃ |

| Reduction | H₂ (1 atm), Pd-C | RT, 12 hours | 1-(2,6-Dichlorophenyl)guanidine |

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, releasing the free base. Neutralization with NaOH liberates the uncharged biguanide, which precipitates and can be isolated .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 240°C , with major mass loss at 280–320°C due to breakdown of the biguanide backbone and aromatic chlorides. Char residue (~15%) consists of carbonaceous material and HCl .

| Temperature Range | Process | Mass Loss (%) |

|---|---|---|

| 240–280°C | Loss of HCl and H₂O | 12% |

| 280–320°C | Degradation of biguanide and phenyl | 68% |

Comparative Reactivity with Analogues

The 2,6-dichloro substitution pattern sterically hinders NAS compared to 3,4- or 2,4-dichloro isomers. Reactivity trends:

| Isomer | Reactivity (NAS) | Thermal Stability |

|---|---|---|

| 2,6-Dichloro | Low | High (↑decomp. temp) |

| 3,4-Dichloro | Moderate | Moderate |

| 2,4-Dichloro | High | Low |

Mechanistic Insights

-

Substitution : The electron-withdrawing Cl groups deactivate the phenyl ring, necessitating strong nucleophiles and elevated temperatures .

-

Biguanide Reactivity : The conjugated system of the biguanide group facilitates protonation and redox activity, enabling interactions with biological targets (e.g., enzyme inhibition) .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Overview

1-(2,6-Dichlorophenyl)biguanide hydrochloride exhibits broad-spectrum antimicrobial activity against bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death. This property makes it a valuable agent in both clinical settings and environmental applications.

Applications in Medicine

- Antiseptic and Disinfectant : DCBH is utilized in various formulations for skin antisepsis and surface disinfection in healthcare environments. Its efficacy against pathogens such as Staphylococcus aureus and Candida albicans has been documented in several studies.

- Potential Anti-Cancer Agent : Recent research has indicated that DCBH may inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting potential as an adjunct therapy in oncology.

Agricultural Applications

Preservative Use

DCBH has been explored for its effectiveness in agricultural settings, particularly for the preservation of fruits. For instance, it has been used to prevent citrus acid rot in oranges and tangerines. Formulations containing DCBH have demonstrated the ability to significantly reduce the incidence of rot during storage .

Synthesis and Chemical Properties

Synthesis Methods

The synthesis of 1-(2,6-Dichlorophenyl)biguanide hydrochloride typically involves the reaction of guanidine derivatives with 2,6-dichlorophenyl compounds. The synthetic routes are designed to maintain the integrity of the compound's structure while ensuring high yields.

Case Studies

- Clinical Use as an Antiseptic : In a clinical study evaluating various antiseptics for surgical site infections, DCBH demonstrated superior efficacy compared to traditional agents like iodine-based solutions. The study highlighted its rapid action and lower irritation potential on skin tissues.

- Agricultural Preservation : A study involving the application of DCBH on citrus fruits showed that treated fruits had a significantly lower rate of spoilage compared to untreated controls over a storage period of 40 days at room temperature. The formulation included DCBH at concentrations ranging from 0.05% to 0.6% alongside other bactericides .

Wirkmechanismus

The mechanism of action of 1-(2,6-Dichlorophenyl)biguanide hydrochloride involves the inhibition of the enzyme glycogen phosphorylase, which is crucial for glycogen breakdown into glucose. Additionally, the compound induces autophagy in cancer cells, leading to cell death, and exhibits neuroprotective effects by modulating various cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Dichlorophenyl Biguanide Hydrochloride Isomers

Several positional isomers of 1-(2,6-dichlorophenyl)biguanide hydrochloride exist, differing in chlorine substitution patterns (Table 1). These isomers share the biguanide moiety but exhibit distinct physicochemical and biological properties due to steric and electronic effects:

- 1-(3,5-Dichlorophenyl)biguanide hydrochloride (CAS 175205-04-6): Symmetric 3,5-substitution could enhance symmetry-driven crystallinity or solubility .

- 1-(4-Chlorophenyl)biguanide hydrochloride (CAS 4022-81-5): A mono-chloro derivative with lower molecular weight (248.11 g/mol) and reduced lipophilicity compared to di-chloro analogs .

Table 1: Structural isomers of dichlorophenyl biguanide hydrochlorides

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Chlorine Positions |

|---|---|---|---|---|

| 1-(2,6-Dichlorophenyl)biguanide HCl | 42823-15-4 | C₈H₁₀Cl₃N₅ | 282.55 | 2,6 |

| 1-(2,4-Dichlorophenyl)biguanide HCl | 101252-14-6 | C₈H₁₀Cl₃N₅ | 282.55 | 2,4 |

| 1-(3,5-Dichlorophenyl)biguanide HCl | 175205-04-6 | C₈H₁₀Cl₃N₅ | 282.55 | 3,5 |

| 1-(4-Chlorophenyl)biguanide HCl | 4022-81-5 | C₈H₁₁Cl₂N₅ | 248.11 | 4 |

Pharmacological Analogs: Clonidine and Guanfacine Hydrochlorides

- Clonidine hydrochloride (CAS 4205-91-8): An imidazoline derivative acting as an α₂-adrenergic agonist, used for hypertension and ADHD. Molecular weight: 266.56 g/mol .

- Guanfacine hydrochloride (CAS 4205-91-8): Contains an amidine-acetamide group instead of biguanide. Molecular weight: 282.56 g/mol , with low water solubility (~10 mg/mL) .

Key Differences :

- Functional Groups : Clonidine and guanfacine target adrenergic receptors, whereas biguanides may interact with metabolic pathways (e.g., AMPK activation in diabetes) .

- Solubility : Guanfacine’s solubility is pH-dependent, while biguanides generally exhibit higher aqueous solubility due to hydrochloride salts .

Table 2: Pharmacological analogs with 2,6-dichlorophenyl groups

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Therapeutic Use |

|---|---|---|---|---|---|

| 1-(2,6-Dichlorophenyl)biguanide HCl | 42823-15-4 | C₈H₁₀Cl₃N₅ | 282.55 | Biguanide | Under investigation |

| Clonidine HCl | 4205-91-8 | C₉H₁₀Cl₂N₃·HCl | 266.56 | Imidazoline | Hypertension, ADHD |

| Guanfacine HCl | 4205-91-8 | C₉H₉Cl₂N₃O·HCl | 282.56 | Amidino-acetamide | Hypertension, ADHD |

Physicochemical Properties

- Stability: Guanfacine is unstable at neutral pH, requiring formulation at basic pH .

- Melting Points: Not explicitly stated, but clonidine melts at ~305°C, suggesting higher thermal stability compared to biguanides .

Biologische Aktivität

1-(2,6-Dichlorophenyl)biguanide hydrochloride is a synthetic compound belonging to the biguanide class, which has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : 1-(diaminomethylidene)-2-(2,6-dichlorophenyl)guanidine; hydrochloride

- Molecular Formula : C8H9Cl2N5·HCl

- CAS Number : 43058-83-9

1-(2,6-Dichlorophenyl)biguanide hydrochloride exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Protein Kinase C (PKC) : This inhibition affects cell proliferation and survival pathways, making it relevant in cancer research.

- Histone Deacetylase (HDAC) Inhibition : This activity suggests potential roles in gene expression regulation, particularly in cancer and neurodegenerative diseases.

- Antimicrobial Activity : The compound shows significant antibacterial and antifungal properties, which are attributed to its ability to disrupt microbial cell membranes.

Biological Activity Overview

The following table summarizes the biological activities associated with 1-(2,6-Dichlorophenyl)biguanide hydrochloride:

Anticancer Research

A study highlighted the efficacy of 1-(2,6-Dichlorophenyl)biguanide hydrochloride in inhibiting the proliferation of hepatocellular carcinoma cells. The compound demonstrated an IC50 value indicating significant cytotoxicity against these cells. The mechanism involved the downregulation of PKC pathways, leading to apoptosis.

Neuroprotective Effects

Research into neurodegenerative diseases indicated that this compound could protect neuronal cells from oxidative stress-induced damage. In vitro studies showed reduced cell death rates in models of Alzheimer’s disease when treated with varying concentrations of the compound.

Antimicrobial Efficacy

In antimicrobial studies, 1-(2,6-Dichlorophenyl)biguanide hydrochloride was tested against a range of bacteria and fungi. It exhibited potent activity against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The compound's mechanism involved membrane disruption and interference with metabolic processes in microorganisms .

Comparative Analysis with Similar Compounds

A comparison with other biguanides reveals unique properties attributed to the dichlorophenyl group:

| Compound Name | Activity | Key Differences |

|---|---|---|

| 1-(2,5-Dichlorophenyl)biguanide hydrochloride | Antibacterial | Different substitution pattern |

| N-(2,6-Dichlorophenyl)imidodicarbonimidic diamide hydrochloride | Similar antimicrobial properties | Variations in structural features |

Q & A

Q. What are the key structural and physicochemical properties of 1-(2,6-dichlorophenyl)biguanide hydrochloride, and how are they characterized?

The compound (CAS 42823-15-4) has a molecular formula of C₈H₉Cl₂N₅ and a molecular weight of 262.10 g/mol. Structural characterization typically employs nuclear magnetic resonance (NMR) for confirming the biguanide moiety and dichlorophenyl group. Purity analysis uses high-performance liquid chromatography (HPLC) with UV detection (≥98% purity as per supplier standards). Thermal stability can be assessed via differential scanning calorimetry (DSC), noting decomposition temperatures (e.g., ~225°C) .

Q. What safety protocols are essential for handling 1-(2,6-dichlorophenyl)biguanide hydrochloride in laboratory settings?

The compound is classified as hazardous under OSHA standards. Key precautions include:

Q. How is 1-(2,6-dichlorophenyl)biguanide hydrochloride synthesized, and what are common intermediates?

A typical synthesis route involves reacting 2,6-dichloroaniline with cyanoguanidine under acidic conditions. Key intermediates include the formation of a thiourea derivative (e.g., 1-(2,6-dichlorophenyl)thiourea, CAS 6590-91-6), followed by substitution with cyanamide. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. What receptor systems or biological targets are associated with this compound?

Structurally related biguanide derivatives (e.g., m-CPBG hydrochloride) act as selective 5-HT₃ receptor agonists. While direct evidence is limited, 1-(2,6-dichlorophenyl)biguanide hydrochloride may interact with adrenergic or serotonergic receptors, requiring radioligand binding assays (e.g., using [³H]GR65630 for 5-HT₃) to confirm activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor affinity data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., buffer pH, cell lines). Methodological solutions include:

- Standardizing experimental protocols (e.g., using HEK-293 cells overexpressing human 5-HT₃ receptors).

- Validating results with orthogonal assays (e.g., calcium flux measurements vs. electrophysiology).

- Comparing data against structurally validated controls (e.g., guanfacine hydrochloride for α₂A adrenoceptors) .

Q. What strategies optimize the synthetic yield of 1-(2,6-dichlorophenyl)biguanide hydrochloride while minimizing impurities?

Yield optimization involves:

Q. How can degradation products of this compound be identified under varying storage conditions?

Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) coupled with LC-MS/MS can identify degradation pathways. Common degradation products include hydrolysis of the biguanide group to form urea derivatives. Stability-indicating HPLC methods with gradient elution (C18 column, 0.1% TFA in water/acetonitrile) are recommended .

Q. What in vivo models are suitable for studying neurological effects of this compound?

Preclinical models include:

- Traumatic brain injury (TBI) rodent models to assess α₂A adrenoceptor modulation (e.g., Morris water maze for memory deficits).

- Electroconvulsive shock (ECS) models to evaluate serotonin receptor interactions. Dose-response studies should use intraperitoneal administration (1–10 mg/kg) with pharmacokinetic profiling .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s pharmacological profile?

Comparative studies with analogs (e.g., 1-(3-chlorophenyl)biguanide hydrochloride) reveal that 2,6-dichloro substitution enhances receptor selectivity. Computational modeling (docking to 5-HT₃ receptor homology models) and QSAR analysis can rationalize affinity differences .

Methodological Best Practices

- Crystallography : Use SHELX programs for single-crystal X-ray diffraction to resolve ambiguous stereochemistry .

- Analytical Validation : Include internal standards (e.g., deuterated analogs) in LC-MS workflows to improve quantification accuracy .

- In Vivo Dosing : Account for hydrochloride salt stoichiometry when calculating molar doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.